
Diclofenac potassium
Vue d'ensemble
Description
Diclofenac potassium is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin synthesis and alleviating pain and inflammation. It is widely used for acute pain conditions, such as postoperative pain, migraines, and musculoskeletal injuries. The potassium salt form enhances solubility in gastric fluid, enabling faster absorption (time to peak plasma concentration, tmax: ~53 minutes) compared to diclofenac sodium (delayed-release formulations with tmax >2 hours) . This rapid onset makes it particularly effective for acute pain management .
Méthodes De Préparation
Synthetic Routes for Diclofenac Potassium
Multi-Step Synthesis from Aniline and Chloroacetyl Chloride
The most detailed synthesis pathway begins with aniline and chloroacetyl chloride as starting materials . The process involves five sequential reactions:
-
Chloroacetanilide Formation : Aniline reacts with chloroacetyl chloride in toluene at 65–75°C for 3 hours, yielding chloroacetanilide with a 94% yield .
-
Intermediate Synthesis : Chloroacetanilide is treated with 2,6-dichlorophenol, PEG-400, and sodium carbonate at 105°C for 24 hours to form a dichlorophenylacetate intermediate .
-
Hydrolysis and Cyclization : The intermediate undergoes alkaline hydrolysis followed by acidification to produce diclofenac acid .
-
Salt Formation : Diclofenac acid is neutralized with potassium hydroxide in ethanol, resulting in this compound with a 94% yield and a melting point of 300–305°C .
Key physicochemical properties of the final product include a molecular formula of , molecular weight of 334.24 g/mol, and a crystalline structure confirmed by NMR spectroscopy .
Two-Step Synthesis with Counter Salt Purification
An alternative method involves a two-step synthesis where diclofenac acid is purified and converted to its potassium salt . This process includes:
-
Initial Synthesis : Formation of diclofenac acid via condensation reactions.
-
Salt Conversion : Neutralization with potassium hydroxide under controlled conditions to achieve high purity .
This method emphasizes solvent selection and particle size control to meet pharmacopeial standards .
Optimization of Reaction Conditions
Temperature and Reagent Optimization
The synthesis from aniline requires precise temperature control:
Reagents such as PEG-400 enhance reaction efficiency by acting as phase-transfer catalysts .
Yield and Purity Enhancements
-
Recrystallization : Crude this compound is recrystallized from hot water to achieve >99% purity .
-
Residual Solvent Control : Ethanol and toluene residues are limited to <0.5% to comply with International Council for Harmonisation (ICH) guidelines .
Formulation Methods for Dosage Forms
Powder Formulations
A patent describes a powder formulation containing 1–3% this compound, combined with excipients such as microcrystalline cellulose (40–80%), polyethylene glycol 6000 (2–15%), and flavoring agents . The process involves:
-
Drying : Excipients are dried to <1% moisture.
-
Mixing : Components are blended using geometric dilution to ensure homogeneity .
-
Packaging : The powder is packaged in 1–5g doses for oral suspension .
Cataplasm Preparations
This compound cataplasms are prepared by dispersing the drug in a hydrogel matrix. Quality control measures include:
-
HPLC Analysis : Methanol extracts are analyzed using a C18 column with a mobile phase of methanol and 4% glacial acetic acid (80:20 v/v) .
-
Release Testing : Sustained release over 8 hours follows first-order kinetics, with 70% of the drug released by the final interval .
Dry Suspensions
A dry suspension formulation combines this compound with sucrose (60–70%), xanthan gum (1–3%), and citric acid (0.5–2%) . The mixture is granulated, dried, and sieved to ensure particle uniformity .
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
Melting Point and NMR Characterization
Analyse Des Réactions Chimiques
Types of Reactions: Diclofenac potassium undergoes various chemical reactions, including:
Oxidation: Diclofenac can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert diclofenac to its corresponding amine derivatives.
Substitution: Diclofenac can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used.
Major Products:
Oxidation: Quinone imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diclofenac derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pain Management
Diclofenac potassium has been effectively utilized for managing acute and chronic pain. A review highlighted its efficacy in treating:
- Migraine and tension headaches: Clinical trials have shown that this compound sachets are more effective than traditional tablets in providing pain relief during migraine attacks .
- Postoperative dental pain: Studies indicate that a single dose of this compound significantly reduces pain following dental surgeries compared to placebo .
Musculoskeletal Disorders
In the management of osteoarthritis and rheumatoid arthritis, this compound is frequently prescribed due to its rapid onset of action. Research indicates:
- Effectiveness in osteoarthritis: Both immediate-release (IR) and controlled-release (CR) formulations have demonstrated significant pain relief in patients with knee osteoarthritis .
- Improvement in physical function: Patients report enhanced mobility and reduced stiffness when treated with this compound .
Gynecological Applications
This compound is also used for managing menstrual-related pain:
- Dysmenorrhea: Studies show that it effectively alleviates primary dysmenorrhea, improving quality of life during menstruation .
Pharmacokinetics and Formulations
The pharmacokinetics of this compound reveal its rapid absorption and peak plasma concentration within 1-2 hours post-administration. Various formulations have been developed to enhance its efficacy:
Case Studies and Clinical Trials
Numerous clinical trials have validated the applications of this compound:
- A randomized controlled trial demonstrated that this compound provided superior pain relief compared to acetaminophen in postoperative dental patients .
- Another study indicated that patients using this compound for migraine reported a significant reduction in headache intensity and duration compared to placebo groups .
Safety Profile and Drug Interactions
While generally well-tolerated, this compound may cause gastrointestinal side effects. It is essential to consider potential drug interactions with medications such as:
- Aspirin
- Lithium
- Methotrexate
Monitoring is advised when co-administering these drugs due to increased risks of adverse effects .
Mécanisme D'action
Diclofenac potassium exerts its effects by inhibiting the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the inhibition of prostaglandin-E2 (PGE2), prostacyclins, and thromboxanes .
Comparaison Avec Des Composés Similaires
Pharmacokinetic Comparison
Diclofenac Potassium vs. Diclofenac Sodium
Key Findings :
- This compound achieves faster analgesia due to rapid gastric dissolution and absorption .
- In diabetic and dehydrated animal models, this compound demonstrated higher plasma concentrations than the sodium salt, suggesting better bioavailability under metabolic stress .
Formulation Variations
Efficacy Comparison with Other NSAIDs
This compound vs. Ibuprofen
This compound vs. Paracetamol
- In dental extractions, this compound (50 mg) reduced mean pain scores by 50% within 2 hours, outperforming paracetamol (500 mg) .
This compound vs. Piroxicam
- This compound provided superior analgesia in ankle sprains compared to piroxicam (20 mg/day), with fewer GI adverse events .
Clinical Implications and Recommendations
Acute Pain : Use this compound for rapid onset (e.g., migraines, dental pain) .
Chronic Conditions : Consider topical formulations for localized pain (e.g., osteoarthritis) to minimize systemic toxicity .
Metabolic Stress : Prefer potassium salt in diabetic/dehydrated patients due to better bioavailability .
Dosing : Low-dose this compound (12.5–25 mg) maintains bioavailability (~65%) with reduced side effects .
Activité Biologique
Diclofenac potassium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is particularly known for its rapid onset of action compared to its sodium counterpart, making it a preferred choice in acute pain management. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and potential adverse effects based on diverse research findings.
Pharmacodynamics
This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to decreased synthesis of prostaglandins that mediate inflammation and pain. Additionally, diclofenac has been shown to possess COX-independent mechanisms that contribute to its analgesic effects. These include:
- Inhibition of phospholipase A2 : Reduces the availability of arachidonic acid for prostaglandin synthesis.
- Modulation of neurotransmitter release : Diclofenac may inhibit the release of substance P and alter interleukin-6 production, contributing to its anti-inflammatory effects.
- Effects on ion channels : It can block acid-sensing ion channels, which play a role in nociception.
Analgesic Effects
Numerous studies have demonstrated the efficacy of this compound in various pain conditions. A systematic review compared the efficacy of this compound with placebo and other analgesics:
- Postoperative Pain : A Cochrane review indicated that a single dose of 50 mg this compound provided more effective relief from moderate to severe postoperative pain compared to placebo, with a number needed to treat (NNT) of approximately 2 . The analgesic effect was significant within 30 minutes post-administration .
- Dysmenorrhea : In clinical trials assessing dysmenorrhea, this compound showed superior efficacy compared to placebo and was comparable to other NSAIDs like naproxen .
- Migraine : A randomized controlled trial found that 50 mg sachets of this compound were significantly more effective than tablets and placebo in treating migraine attacks, with a rapid onset of action (15 minutes for sachets versus 60 minutes for tablets) .
Comparison with Other Analgesics
This compound has been compared with other common analgesics:
Drug | Dose (mg) | Efficacy vs. Placebo | NNT (to achieve 50% pain relief) |
---|---|---|---|
This compound | 50 | Significant | 2 |
Aspirin | 650 | Less effective | ~7 |
This table illustrates that this compound is more effective than aspirin in achieving significant pain relief within similar time frames.
Safety Profile
The safety profile of this compound is generally favorable. Adverse effects are typically mild and transient. Common side effects include gastrointestinal disturbances, dizziness, and headache. Serious adverse effects are rare but can include cardiovascular events and renal impairment, particularly in patients with pre-existing conditions .
Case Studies
- Postoperative Pain Management : A study involving patients post-episiotomy demonstrated that this compound (50 mg) provided superior analgesia compared to placebo and aspirin over an 8-hour observation period . The onset of action was significantly faster than aspirin.
- Cancer Pain Management : Emerging evidence suggests potential anticancer properties of diclofenac due to its ability to inhibit tumor cell growth through both COX-dependent and independent pathways. Studies indicate that it may serve as an adjunctive treatment in oncology settings .
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for quantifying diclofenac potassium in pharmaceutical formulations?
- Methodological Answer: The United States Pharmacopeia (USP) outlines HPLC protocols for this compound analysis. A typical procedure involves:
- Mobile Phase: A pH-adjusted phosphate buffer and acetonitrile mixture (e.g., 65:35 v/v).
- Column: C18 reverse-phase column (250 mm × 4.6 mm, 5 µm particle size).
- Detection: UV absorbance at 254 nm.
- Validation: Linear range of 10–200 µg/mL (R² > 0.999), with precision (RSD < 2%) and recovery (98–102%) .
- Application: Used to assess drug content uniformity and impurity profiling in tablets .
Q. How do researchers validate bioanalytical methods for this compound in biological matrices like plasma?
- Methodological Answer: Validation follows ICH guidelines and includes:
- Selectivity: No interference from plasma components (e.g., proteins) at the retention time of diclofenac.
- Linearity: Calibration curves spanning expected physiological concentrations (e.g., 0.1–50 µg/mL).
- Accuracy/Precision: Intra-day and inter-day accuracy (85–115%) and RSD < 15% for LLOQ.
- Stability: Freeze-thaw, short-term (24 hr), and long-term (-80°C) stability assessments .
Q. What are the common impurities in this compound formulations, and how are they monitored?
- Methodological Answer: Major impurities include diclofenac-related compound A (2-(2,6-dichlorophenyl)indolin-1-one). USP methods specify:
- Limit Tests: ≤0.1% for related compound A via HPLC with a resolution solution (e.g., ketoprofen as internal standard).
- Chromatographic Conditions: Isocratic elution with UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer: Systematic approaches include:
- Meta-Analysis: Pooling data from multiple studies to identify trends (e.g., using RevMan or R packages).
- Sensitivity Analysis: Assessing covariates like age, renal function, or CYP2C9 polymorphism impacts.
- In Silico Modeling: Physiologically based pharmacokinetic (PBPK) models to predict absorption variability .
Q. What experimental designs are optimal for optimizing this compound-loaded nanocarriers?
- Methodological Answer: Quality-by-design (QbD) approaches such as:
- Box-Behnken Design: Evaluates factors like lipid concentration, surfactant ratio, and sonication time.
- Response Surface Methodology (RSM): Maximizes encapsulation efficiency (>80%) and minimizes particle size (<200 nm).
- Critical Quality Attributes (CQAs): Drug release profile (e.g., 60% in 8 hr) and stability at 4°C for 6 months .
Q. How can researchers address discrepancies in dissolution profiles of this compound tablets from different manufacturers?
- Methodological Answer:
- Comparative Dissolution Testing: Use USP Apparatus II (paddle) at 50 rpm in 900 mL pH 6.8 buffer.
- f2 Similarity Factor: Calculate to compare profiles (f2 > 50 indicates similarity).
- Multivariate Analysis: PCA or PLS-DA to identify excipient-driven variability (e.g., binder type, disintegrant concentration) .
Q. What strategies improve the stability of this compound in topical formulations?
- Methodological Answer:
- Accelerated Stability Studies: Store formulations at 40°C/75% RH for 6 months; monitor pH, viscosity, and drug content.
- Antioxidant Addition: 0.01% w/v ascorbic acid to prevent oxidative degradation.
- Microemulsion Systems: Use Labrafac™ and Transcutol® HP to enhance chemical stability .
Q. Data Analysis & Interpretation
Q. How should researchers statistically analyze conflicting in vitro-in vivo correlation (IVIVC) data for this compound sustained-release formulations?
- Methodological Answer:
- Level A IVIVC: Deconvolution of plasma data vs. dissolution profiles (e.g., Wagner-Nelson method).
- Bootstrap Validation: Assess model predictability (e.g., ±10% prediction error for Cmax and AUC).
- Handling Outliers: Grubbs’ test to exclude anomalous data points .
Q. What computational tools are effective for predicting this compound interactions with COX-2 isoforms?
- Methodological Answer:
Propriétés
Numéro CAS |
15307-81-0 |
---|---|
Formule moléculaire |
C14H11Cl2KNO2 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |
Clé InChI |
NNXQGCHUKGEXEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |
SMILES isomérique |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K] |
Key on ui other cas no. |
15307-81-0 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Numéros CAS associés |
15307-86-5 (Parent) |
Synonymes |
Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.